molecular formula C8H12O2 B6609630 6-methoxyspiro[3.3]heptan-1-one CAS No. 2866334-03-2

6-methoxyspiro[3.3]heptan-1-one

Cat. No.: B6609630
CAS No.: 2866334-03-2
M. Wt: 140.18 g/mol
InChI Key: CTUDKYVVBFDAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxyspiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a methoxy group is attached to a heptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxyspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the methoxy group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with a methoxy-substituted cyclopropane can yield the desired spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6-methoxyspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-methoxyspiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxyspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The methoxy group and spirocyclic structure allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyspiro[3.3]heptan-2-one: A closely related compound with a similar structure but different functional group positioning.

    Spiro[3.3]heptane derivatives: Other derivatives with various substituents on the spirocyclic core.

Uniqueness

6-methoxyspiro[3.3]heptan-1-one is unique due to its specific methoxy substitution, which can influence its reactivity and interactions compared to other spirocyclic compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-methoxyspiro[3.3]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-6-4-8(5-6)3-2-7(8)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUDKYVVBFDAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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